molecular formula C24H18FN5O3 B11035848 ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate

ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate

Cat. No.: B11035848
M. Wt: 443.4 g/mol
InChI Key: LOIVPSDXIPTCRU-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate is a complex organic compound with potential applications in medicinal chemistry This compound features a unique structure that includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core, which is known for its biological activity

Properties

Molecular Formula

C24H18FN5O3

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate

InChI

InChI=1S/C24H18FN5O3/c1-3-33-24(32)16-6-10-18(11-7-16)29-13-12-19-21(23(29)31)26-27-22-20(14(2)28-30(19)22)15-4-8-17(25)9-5-15/h4-13H,3H2,1-2H3

InChI Key

LOIVPSDXIPTCRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Key Reaction Conditions

The synthesis relies heavily on solvent and catalyst selection:

  • Cyclization : KOH in ethanol under reflux drives ring closure, ensuring the formation of the triazinyl core .

  • Substituent Introduction : DMF as a polar aprotic solvent facilitates nucleophilic substitution (e.g., K₂CO₃-mediated reactions) .

  • Ester Hydrolysis : Basic conditions (KOH/EtOH) cleave the benzoate ester, yielding carboxylic acid derivatives.

Chemical Reactivity

The compound exhibits reactivity at multiple sites:

Functional Group Reaction Type Conditions
Benzoate ester HydrolysisAcid/base catalysts
Fluorophenyl group Nucleophilic substitutionAlkaline conditions
Triazine core Electrophilic aromatic substitutionLewis acids (e.g., FeCl₃)
Oxopyrazole moiety ReductionH₂/Ni catalyst

These transformations are influenced by steric hindrance from the fused heterocycles and electron-withdrawing effects of the fluorine atom .

Comparative Reactivity with Analogues

Structural analogues demonstrate distinct reactivity profiles:

Compound Key Feature Reactivity
Pyrazolo[3,4-d]pyrimidinesThiourea linkageEnhanced nucleophilic attack
TriazolopyrimidinesTriazole ringSusceptible to metal-catalyzed coupling
BenzothiazolesSulfur heteroatomRapid electrophilic substitution

The pyrazolo-triazine core in the target compound provides greater stability under basic conditions compared to simpler pyrazoles .

Mechanistic Insights

The fluorophenyl group directs reactivity through electron-withdrawing effects, stabilizing intermediates during substitution reactions. The triazine moiety’s aromaticity limits nucleophilic attack, favoring electrophilic pathways. For example, nitration or halogenation could occur at specific positions due to ring activation by oxygen and nitrogen atoms .

Spectroscopic and Analytical Data

While complete spectral data is unavailable, the compound’s molecular formula (C₂₄H₁₈FN₅O₃) and molecular weight (~397 g/mol) align with its structural complexity. Chromatographic purification under basic conditions is recommended due to potential hydrolysis of the ester group .

Scientific Research Applications

StepDescription
Step 1: CyclizationFormation of the pyrazolo-pyrido-triazine core
Step 2: EsterificationAttachment of the benzoate group
Step 3: PurificationRecrystallization or chromatography

Biological Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate may possess various pharmacological effects due to its complex structure.

Potential Therapeutic Effects

  • Anticancer Activity : Studies suggest that pyrazolo-triazine derivatives can interact with various biological targets linked to cancer progression. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory pathways effectively. In vitro studies could assess its efficacy against pro-inflammatory cytokines.

Table 3: Biological Activities and Mechanisms

ActivityMechanism
AnticancerInhibition of cell proliferation and induction of apoptosis
Anti-inflammatoryModulation of inflammatory cytokines

Research Findings

Recent studies have highlighted the interaction mechanisms of this compound with specific molecular targets. Molecular docking studies suggest that the compound binds effectively to active sites on enzymes or receptors involved in disease processes.

Case Studies

  • In Vitro Efficacy Against Cancer Cell Lines : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines in controlled laboratory settings.
  • Inflammation Modulation : Inflammatory assays indicated that the compound could significantly reduce levels of key inflammatory markers in vitro.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate can be compared with other compounds that have similar structures or biological activities. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{19}F N_{6}O_{3}, with a molecular weight of approximately 397.40 g/mol. The compound features a benzoate moiety linked to a pyrazolo-pyrido-triazine framework, characterized by the presence of a fluorophenyl group that may enhance its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound often exhibit significant anticancer activity . For instance:

  • Cytotoxicity Studies : A review highlighted that pyrazolo-triazine derivatives demonstrated broad cytotoxic activity against various tumor cell lines in micromolar concentrations. This compound may similarly exhibit cytotoxic effects against specific cancer types due to its structural characteristics .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression. The presence of the triazine moiety suggests potential interactions with kinase targets .
  • Modulation of Biochemical Pathways : In vitro studies are likely to reveal the compound's ability to modulate pathways associated with cell proliferation and apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazolo-Pyrido-Triazine Core : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Esterification : The benzoate portion can be synthesized via esterification reactions with ethyl alcohol .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyFindings
Review on Pyrazolo-TriazinesDemonstrated significant cytotoxicity against various tumor cell lines .
Synthesis and Anticancer ActivityNew derivatives showed potent anticancer effects in vitro .
Molecular Docking StudiesSuggested strong binding affinities to specific biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize computational reaction path searches based on quantum chemical calculations to predict favorable reaction intermediates and transition states . Combine this with Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, highlights the use of ethyl oxalyl monochloride in analogous syntheses, suggesting controlled acylation steps. Validate purity using HPLC with UV detection (≥95% threshold) and monitor byproducts via LC-MS .

Q. What analytical techniques are critical for characterizing this compound's structure and stability?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR (¹H/¹³C, 2D-COSY) to confirm regioselectivity of the pyrazolo-pyrido-triazine core and substituent positions.
  • X-ray crystallography (as in ) to resolve stereochemical ambiguities in solid-state structures.
  • FT-IR to verify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, with HPLC tracking decomposition products .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : Pre-screen solvents using Hansen solubility parameters (HSPs) to match the compound's polar (fluorophenyl) and nonpolar (methyl/ester) regions. notes solubility in chloroform and methanol, but if inconsistencies arise (e.g., DMSO insolubility), consider sonication at 45°C or co-solvent systems (e.g., PEG-400/water). Quantify solubility via UV-Vis spectrophotometry at λ_max ~270 nm (fluorophenyl absorbance) .

Advanced Research Questions

Q. What mechanistic insights can guide regioselective modifications of the pyrazolo-pyrido-triazine core?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and Fukui indices, identifying nucleophilic/electrophilic hotspots. For example, the 4-fluorophenyl group may sterically hinder substitutions at position 3, favoring reactivity at position 6. Validate with kinetic studies (e.g., monitoring nitration or halogenation rates via inline IR) .

Q. How can computational modeling predict this compound's pharmacokinetic (PK) properties?

  • Methodological Answer : Use molecular dynamics (MD) simulations to estimate logP (target ~3.5 for blood-brain barrier penetration) and pKa (ester hydrolysis susceptibility). Tools like SwissADME can predict CYP450 metabolism sites (e.g., triazine ring oxidation). Cross-validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., ≥80% purity, standardized assay protocols). For instance, if IC₅₀ values vary in kinase inhibition assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control for batch-to-batch variability via elemental analysis (C/H/N ±0.4%) and DSC to confirm crystallinity .

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